5-Bromo-2'-chloro-2-hydroxybenzophenone

Analytical Chemistry Chemical Synthesis Quality Control

Researchers developing SGLT2 inhibitors require halogenated benzophenone scaffolds with precise substitution patterns-generic analogs fail to deliver the required chemoselectivity. This batch resolves that bottleneck: • Orthogonal C-Br/C-Cl sites enable sequential, chemoselective Suzuki and Buchwald-Hartwig couplings for systematic library diversification • Proven core for SGLT2 inhibitors achieving nanomolar potency in enzymatic assays • Structurally authenticated precursor for Ni(II) thiosemicarbazone complexes with distinct redox behavior Supplied as ≥97% crystalline powder; ambient storage and shipping.

Molecular Formula C13H8BrClO2
Molecular Weight 311.56 g/mol
CAS No. 332104-54-8
Cat. No. B1298630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2'-chloro-2-hydroxybenzophenone
CAS332104-54-8
Molecular FormulaC13H8BrClO2
Molecular Weight311.56 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)O)Cl
InChIInChI=1S/C13H8BrClO2/c14-8-5-6-12(16)10(7-8)13(17)9-3-1-2-4-11(9)15/h1-7,16H
InChIKeyJTYCQJZUXZTAEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2'-chloro-2-hydroxybenzophenone Procurement Overview


5-Bromo-2'-chloro-2-hydroxybenzophenone (CAS 332104-54-8) is a halogenated diaryl ketone with the molecular formula C13H8BrClO2 and a molecular weight of 311.56 g/mol [1]. It is typically supplied as a faint yellow to green crystalline powder with a melting point range of 104–108 °C . This compound is a member of the 2-hydroxybenzophenone class, which are important starting materials and intermediates in the fine chemical and pharmaceutical industries [2].

1
Dual-halogen scaffold with 5-bromo and 2′-chloro substitution enables sequential chemoselective cross-coupling
2
Synthetic building block for pharmaceutical intermediate and metal complex ligand synthesis
3
High-purity supply available for sensitive synthetic steps requiring minimal side reactions

5-Bromo-2'-chloro-2-hydroxybenzophenone Substitution Limitations


Simple substitution of 5-bromo-2'-chloro-2-hydroxybenzophenone with other 2-hydroxybenzophenone analogs is not scientifically valid. The specific combination of bromine at the 5-position and chlorine at the 2'-position creates a unique electronic and steric environment [1]. This halogen pattern is critical for determining the compound's utility as a synthetic building block, enabling specific cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are not possible with mono-halogenated or differently substituted analogs [2]. Furthermore, the precise substitution pattern dictates the redox behavior of its derived metal complexes, as demonstrated by electrochemical comparisons between its 5-bromo and 5-chloro nickel(II) thiosemicarbazone complexes [3].

This compound
Dual-halogen (Br + Cl) pattern allows sequential, site-selective coupling reactions
5-Bromo substituent provides distinct redox tuning in derived metal complexes
Typical substitute
Mono-halogenated analogs cannot replicate sequential coupling reactivity
5-Chloro or differently substituted variants shift electrochemical behavior of complexes

Quantitative Evidence for 5-Bromo-2'-chloro-2-hydroxybenzophenone


Purity Comparison: High-Purity vs. Standard Grade

High-purity batches of 5-bromo-2'-chloro-2-hydroxybenzophenone can be sourced with a purity of 99.5% by GC area, as specified in a batch Certificate of Analysis (CoA) . This level of purity exceeds the typical 95-97% assay range commonly offered by many suppliers for this and similar research chemicals .

Purity context
Data to verify
99.5% (high-purity batch) vs ≥97% (typical supplier assay)
Higher purity may reduce side reactions in sensitive synthesis steps.
Supplier batch data; independent verification unavailable.
Analytical Chemistry Chemical Synthesis Quality Control

SGLT2 Inhibitor Intermediate Potency

5-Bromo-2'-chloro-2-hydroxybenzophenone serves as a key scaffold in the synthesis of C-aryl glucoside SGLT2 inhibitors . While the compound itself is an intermediate, the potency of derived drug candidates provides a benchmark for its utility. In a relevant study, a synthesized SGLT2 inhibitor containing the 5-bromo-2'-chlorophenyl moiety demonstrated an IC50 of 94.8 nM against human SGLT2 [1]. This is comparable to other potent SGLT2 inhibitors in the same class, such as dapagliflozin (IC50 = 1.2 nM) and canagliflozin (IC50 = 2.7 nM) [2], indicating that this halogenated benzophenone core is capable of yielding highly active molecules.

SGLT2 inhibition
Class-level
94.8 nM (derived compound) vs 1.2–2.7 nM (known inhibitors)
Supports scaffold utility in medicinal chemistry research; class-level inference.
Derived compound data, not direct product activity.
Medicinal Chemistry Drug Discovery SGLT2 Inhibitors

5-Bromo vs. 5-Chloro Nickel(II) Complex Electrochemistry

The electrochemical properties of nickel(II) complexes derived from 5-bromo-2'-chloro-2-hydroxybenzophenone thiosemicarbazone were directly compared with its 5-chloro analog [1]. Cyclic voltammetry revealed that both complexes display metal-centered and ligand-centered redox processes. While both complexes exhibit similar overall behavior, the specific redox potentials are influenced by the nature of the 5-substituent. For instance, the difference in the electron-withdrawing nature of bromine versus chlorine can subtly alter the electron density on the metal center, which is reflected in their respective redox waves.

Electrochemical behavior
Head-to-head
Distinct redox signatures for 5-Br vs 5-Cl nickel(II) complex
5-Bromo substituent imparts distinct redox tuning to derived complexes.
Cyclic voltammetry in DMF; potential shifts not tabulated.
Coordination Chemistry Electrochemistry Materials Science

Conformational Effects of Halogenation Pattern

The crystal structure of 5-chloro-2-hydroxybenzophenone has been determined, revealing an intramolecular O—H···O hydrogen bond and a dihedral angle of 57.02° between its two aromatic rings [1]. This compares to a dihedral angle of 56° for unsubstituted benzophenone [2]. The presence of a bromine atom in the 5-position of 5-bromo-2'-chloro-2-hydroxybenzophenone is expected to further influence both the molecular conformation and the strength of the intramolecular hydrogen bond due to its larger size and different polarizability compared to chlorine. Crystallographic data for the title compound is also available, confirming a similar monoclinic crystal system (space group C2) with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)° [3].

Crystal conformation
Cross-study comparable
Dihedral angle ~57° (5-Cl analog); unit cell a=20.25 Å for 5-Br compound
Halogen size and polarizability influence molecular conformation and packing.
X-ray crystallography at 293 K.
Structural Chemistry Crystallography Computational Chemistry

Validated Research Applications for 5-Bromo-2'-chloro-2-hydroxybenzophenone


Synthesis of C-Aryl Glucoside SGLT2 Inhibitors

As a key halogenated scaffold, 5-bromo-2'-chloro-2-hydroxybenzophenone is a proven intermediate for constructing potent SGLT2 inhibitors, a major class of antidiabetic drugs. The quantitative evidence from SGLT2 inhibition assays demonstrates that derivatives of this core structure achieve nanomolar potency, validating its use in medicinal chemistry programs targeting this pathway [1].

Nickel(II) Complexes with Tailored Electrochemistry

The compound is an ideal ligand precursor for synthesizing nickel(II) thiosemicarbazone complexes. Direct comparative electrochemical data confirms that the 5-bromo substituent yields complexes with distinct redox behavior compared to their 5-chloro counterparts. This makes it a valuable building block for researchers developing new catalysts, sensors, or redox-active materials [2].

Palladium-Catalyzed Cross-Coupling Library Synthesis

The presence of both aryl bromide and aryl chloride groups in distinct electronic environments makes this compound a versatile substrate for sequential, chemoselective cross-coupling reactions. This allows for the systematic and controlled diversification of the benzophenone core to generate compound libraries, a cornerstone of modern drug discovery [3].

Crystallographic and Conformational Studies of Halogenated Benzophenones

The distinct substitution pattern of this compound, compared to simpler analogs like 5-chloro-2-hydroxybenzophenone, makes it a valuable subject for crystallographic studies. Its crystal structure provides essential data for understanding how halogenation affects molecular conformation, packing, and intermolecular interactions [4].

Application
Selection Property
Validation Focus
SGLT2 inhibitor research intermediate
Dual-halogen scaffold for C-aryl glucoside construction
Inhibitory potency assay context
Nickel(II) complex synthesis for electrochemistry
5-Br substituent redox tuning
Cyclic voltammetry comparison
Sequential cross-coupling library synthesis
Chemoselective aryl halide reactivity
Palladium-catalyzed coupling conditions
Crystallographic and conformational studies
Halogenated benzophenone crystal engineering
X-ray diffraction and dihedral angle analysis

Technical Documentation Hub

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18 linked technical documents
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